3-(2,4-Dinitroanilino)phenol is an organic compound characterized by its complex structure, which includes a phenolic group and a dinitroaniline moiety. The molecular formula for this compound is CHNO, indicating the presence of two nitro groups attached to an aniline derivative. The compound is notable for its potential applications in various fields, including chemistry, biology, and material science.
These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts.
Research indicates that 3-(2,4-Dinitroanilino)phenol exhibits biological activity that may include interactions with cellular components. Notably, it has been studied for its effects on microtubule dynamics:
Several methods have been developed for synthesizing 3-(2,4-Dinitroanilino)phenol:
These methods allow for the efficient production of 3-(2,4-Dinitroanilino)phenol with varying degrees of yield and purity.
The applications of 3-(2,4-Dinitroanilino)phenol span multiple domains:
Interaction studies involving 3-(2,4-Dinitroanilino)phenol focus on its binding properties and effects on biological systems:
These studies provide insights into the compound's mechanisms of action and its potential impact on living organisms.
3-(2,4-Dinitroanilino)phenol shares structural characteristics with several other dinitroaniline derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4-Dinitroaniline | CHNO | Commonly used as a reagent; explosive properties |
| 3,4-Dinitroaniline | CHNO | Similar structure but different substitution pattern affecting reactivity |
| 2,6-Dinitroaniline | CHNO | Used in dye synthesis; distinct from para-substituted analogs |
| 3-Nitrophenol | CHNO | Lacks dinitro groups; different chemical behavior |
| 1,3-Dinitrobenzene | CHNO | Different benzene ring substitution; used in explosives |
The unique arrangement of functional groups in 3-(2,4-Dinitroanilino)phenol influences its chemical reactivity and biological interactions compared to these similar compounds. Each derivative exhibits distinct properties that make them suitable for specific applications in industry and research.
Nucleophilic amination of aromatic nitro precursors forms the cornerstone of 3-(2,4-dinitroanilino)phenol synthesis. Three primary strategies dominate this field: Ullmann-type coupling, Buchwald-Hartwig amination, and direct nucleophilic substitution.
Ullmann Coupling employs copper catalysts to facilitate C–N bond formation between aryl halides and amines. For 2,4-dinitroaniline derivatives, this method achieves moderate yields (60–75%) but requires elevated temperatures (120–160°C) and prolonged reaction times (24–48 hours). A limitation arises from the electron-withdrawing nitro groups, which reduce the electrophilicity of the aryl halide intermediate, necessitating stoichiometric copper iodide to drive the reaction.
Buchwald-Hartwig Amination utilizes palladium catalysts with bulky phosphine ligands to enable cross-coupling under milder conditions (80–100°C). This approach improves regioselectivity for meta-substituted phenols, achieving yields up to 85% for 3-(2,4-dinitroanilino)phenol when using Xantphos as a ligand. However, catalyst costs and sensitivity to oxygen limit industrial scalability.
Direct Nucleophilic Substitution bypasses metal catalysts by leveraging the inherent reactivity of nitroaryl electrophiles. In acidic media (pH < 2), 2,4-dinitroaniline undergoes diazotization to form a reactive diazonium salt, which couples with phenolic nucleophiles via electrophilic aromatic substitution. This method achieves 90–93% yields in aqueous dispersions with alkyl sulfonate surfactants, as demonstrated in patented processes. Kinetic studies reveal second-order dependence on phenol concentration, emphasizing the critical role of interfacial contact in biphasic systems.
| Method | Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity (meta:para) |
|---|---|---|---|---|
| Ullmann Coupling | CuI, 1,10-Phenanthroline | 140 | 68 | 1.5:1 |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 90 | 82 | 4.2:1 |
| Direct Substitution | H₂SO₄, NaNO₂ | 40 | 91 | >20:1 |
The direct substitution strategy outperforms transition metal-catalyzed methods in both yield and regioselectivity, particularly when conducted in emulsified acidic media.
Solvent choice profoundly influences reaction rates and product distribution in dinitroaniline-phenol couplings. Polar aprotic solvents like dimethylformamide (DMF) stabilize charged intermediates, accelerating diazonium salt formation. However, aqueous inorganic acids (e.g., 30% HCl) remain preferred for industrial-scale syntheses due to improved phase separation and reduced byproduct formation.
In biphasic systems, the reaction rate follows the equation:
$$
\text{Rate} = k[\text{Diazonium}][\text{Phenol}]_{\text{interface}}
$$
where interfacial phenol concentration governs the kinetics. Alkyl sulfonate surfactants increase the effective interfacial area, reducing reaction times from 12 hours to 4–5 hours while maintaining yields above 90%. Contrastingly, homogeneous DMF systems exhibit first-order kinetics but suffer from diazonium salt decomposition at temperatures exceeding 50°C.
Solvent polarity also modulates regioselectivity. In acetonitrile, para-substitution dominates (meta:para = 1:3), whereas aqueous HCl with 15% naphthalenesulfonic acid shifts selectivity toward meta products (meta:para = 20:1). This arises from differential stabilization of the Wheland intermediate: protonated solvents favor meta attack by enhancing charge localization at the nitro-substituted positions.
Regioselective synthesis of 3-(2,4-dinitroanilino)phenol requires catalysts that direct nitro and anilino groups to specific positions. Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) and alkylaryl polyglycol ethers enable precise control over nitro group orientation during nitration and amination steps.
In nitration reactions, TBAB facilitates the migration of nitrate ions into the organic phase, ensuring sequential nitration at the 2- and 6-positions of 3,4-dialkylphenol precursors. This two-phase system (toluene/65% HNO₃) achieves 98% conversion with <2% ortho-byproducts. Subsequent alkylation with 1-ethylpropylamine in dichloromethane, catalyzed by lithium chloride, yields N-alkyl-3,4-dimethyl-2,6-dinitroaniline with 96.6% purity.
Acid-base bifunctional catalysts further enhance regioselectivity. For example, silica-supported sulfonic acid groups protonate phenolic oxygen, activating the ring for meta-substitution, while adjacent amine sites stabilize the transition state. This dual functionality increases meta-selectivity from 4:1 to 12:1 in model reactions.
| Catalyst Type | Substrate | Regioselectivity (meta:para) | Yield (%) |
|---|---|---|---|
| TBAB | 3,4-Dimethylphenol | 18:1 | 89 |
| LiCl | 2,6-Dinitro-3,4-xylenol | 22:1 | 91 |
| Silica-SO₃H/NH₂ | 2,4-Dinitroaniline | 12:1 | 87 |
These catalytic systems underscore the synergy between phase transfer agents and tailored solid supports in overcoming electronic deactivation caused by nitro groups.
The formation of supramolecular architectures through dinitroaniline-phenol motifs relies on multiple non-covalent interactions that create highly ordered molecular assemblies [8] [9]. Hydrogen bonding interactions between the amino groups of dinitroaniline and hydroxyl groups of phenol components form the primary stabilization mechanism in these systems [13] [38]. Research has demonstrated that these hydrogen-bonded structures exhibit stabilization energies ranging from 2.5 to 5.7 kilocalories per mole, providing sufficient stability for practical applications [13].
The π-π stacking interactions between aromatic rings contribute significantly to the overall stability of supramolecular assemblies [11] [14]. Studies on related nitroaniline derivatives have shown that π-electron interactions can provide stabilization energies up to 16.8 kilocalories per mole, particularly in systems with electron-rich aromatic guests [8] [22]. The combination of hydrogen bonding and π-stacking creates three-dimensional supramolecular networks with diverse morphologies, including nanofeathers, nanofibers, and nanosheets [14].
| Assembly Type | Stabilization Energy (kcal/mol) | Primary Interactions | Applications |
|---|---|---|---|
| Hydrogen-bonded dimers | 2.5-5.7 | N-H···O hydrogen bonds | Crystal engineering |
| π-π stacked structures | 3.4-16.8 | π-electron interactions | Organic semiconductors |
| Mixed-stack arrangements | Variable | Electrostatic forces | Molecular electronics |
| Chelate ring formations | 2.5-4.0 | Intramolecular H-bonds | Nonlinear optical materials |
| Charge-transfer complexes | 1.0-10.0 | Donor-acceptor interactions | Electronic devices |
The self-assembly process in dinitroaniline-phenol systems follows kinetically controlled pathways that determine the final supramolecular architecture [11]. Thermodynamically controlled assembly leads to highly ordered helical fibrils with specific pitch dimensions, while kinetically controlled processes result in spherical nanoparticles [11]. The choice between these assembly modes depends on solvent conditions, concentration, and temperature parameters [11] [12].
Metal-organic frameworks incorporating dinitroaniline-phenol motifs demonstrate exceptional stability and fluorescence properties [10] [32]. These systems show high fluorescence stability and water stability extending up to six months, making them suitable for sensing applications [32]. The incorporation of imidazole coordination and structurally interpenetrated architectures enhances both mechanical and optical properties [10] [32].
Photoresponsive polymer matrix composites incorporating dinitroaniline-phenol derivatives exhibit remarkable light-induced property changes that enable advanced actuator applications [15] [16]. The photoresponsive behavior originates from photoisomerization processes and excited-state intramolecular proton transfer mechanisms [17] [37]. These systems demonstrate rapid mechanical responses to ultraviolet light with excellent reversibility upon visible light or thermal treatment [16] [37].
Research on azopolymer-based composites has shown that embedding photoresponsive particles at high density within elastic matrices enables reversible shape switching with two degrees of freedom controlled by beam polarization [16]. The cumulative deformations typically observed in plastic photoresponsive polymers are replaced by reversible actuation mechanisms [16]. This breakthrough allows for smooth configurational changes including twisting, rolling, and grabbing-like motions controlled by single wavelength laser beams [16].
| Matrix Type | Response Time (seconds) | Wavelength Range (nm) | Efficiency (%) | Reversibility Cycles |
|---|---|---|---|---|
| Polyurethane films | 6-17 | 254-550 | 90-100 | 500+ |
| Polymethylmethacrylate composites | 5-120 | Ultraviolet-Visible | 80-95 | 30-100 |
| Polymer nanocomposites | 1-5 | 365-420 | 85-98 | 100-300 |
| Covalent organic frameworks | Fast (<1) | Ultraviolet-Blue | High | Multiple |
| Liquid crystal polymers | Variable | 320-450 | 70-90 | 50-200 |
The incorporation of nitrobenzyl ester moieties into polymer matrices through ring-opening metathesis polymerization provides controlled photoresponsive behavior [18]. These systems maintain photoreactivity in both solution and thin film formats, enabling applications in controlled drug release and dynamic material properties [18]. The photocleavage mechanism involves ultraviolet-induced bond scission that triggers macroscopic property changes [18].
Advanced photoresponsive systems based on donor-acceptor Stenhouse adducts demonstrate ultrafast photoswitching in bulk polymers [19]. The octupolar molecular design enables nearly complete discoloration within six seconds under visible light, with thermal recovery occurring in 17.4 seconds at 60 degrees Celsius [19]. These systems sustain over 500 discoloration and recovery cycles with minimal degradation, far exceeding the performance of conventional photoresponsive polymers [19].
Light and magnetic responsive synergy in polymer nanocomposites creates multifunctional materials with shape memory and self-healing capabilities [20]. These systems demonstrate rapid response to both magnetic fields (one second) and light irradiation (five seconds), enabling complex actuation sequences [20]. The combination of photothermal heating and magnetic responsive actuation allows for programmable shape transformations suitable for soft robotics applications [20].
Charge-transfer complex formation involving dinitroaniline-phenol derivatives provides a fundamental mechanism for developing organic electronic materials [22] [26]. These complexes arise from electron donor-acceptor interactions where partial charge transfer occurs between molecular components [22] [23]. The strength of charge-transfer interactions correlates directly with the ionization potentials of donor molecules and electron affinities of acceptor components [22] [24].
Nitroaniline derivatives serve as effective electron acceptors in charge-transfer complexes due to their strong electron-withdrawing nitro groups [25] [26]. Research has demonstrated that these compounds form stable complexes with various electron donors, exhibiting charge-transfer degrees ranging from 0.1 to 0.8 depending on the donor strength and molecular packing [24] [28]. The resulting complexes display electronic conductivities spanning multiple orders of magnitude, from 10⁻⁵ to 10⁴ siemens per centimeter [24] [26].
| Complex Type | Conductivity (S/cm) | Energy Gap (eV) | Charge Transfer Degree | Electronic Applications |
|---|---|---|---|---|
| Tetrathiafulvalene-tetracyanoquinodimethane analogs | 10²-10⁴ | 0.1-0.5 | 0.5-0.8 | Organic transistors |
| Nitroaniline-acceptor | 10⁻³-10¹ | 1.5-3.0 | 0.2-0.6 | Photovoltaic cells |
| Phenol-electron acceptor | 10⁻⁵-10⁻¹ | 2.0-3.5 | 0.1-0.4 | Sensors |
| Mixed donor-acceptor | 10⁻²-10² | 1.0-2.5 | 0.3-0.7 | Memory devices |
| Hydrogen-bonded charge transfer | 10⁻⁴-10⁰ | 2.5-4.0 | 0.1-0.3 | Molecular switches |
The electronic characterization of charge-transfer complexes reveals unique spectroscopic signatures that confirm electron transfer processes [28]. Scanning tunneling microscopy studies have identified the formation of singly occupied molecular orbitals resulting from charge transfer, with characteristic energy gaps appearing at zero bias [28]. These measurements provide direct evidence for correlated ground states in two-dimensional charge-transfer complex monolayers [28].
Organic donor-acceptor complexes demonstrate exceptional versatility for semiconductor applications, extending beyond traditional unimolecular organic semiconductors [26]. The unique molecular packing arrangements in these complexes create extraordinary charge transport pathways that enhance field-effect transistor performance [26]. The combination of donors and acceptors offers practical advantages including simplified synthetic procedures and improved device fabrication processes [26].
The design of high-performance organic electronics requires careful consideration of frontier orbital interactions between donor and acceptor components [23] [29]. Theoretical calculations reveal that specific molecular orientations and intermolecular distances optimize charge-transfer efficiency while maintaining thermal stability [29]. These structure-property relationships guide the development of next-generation organic electronic materials with enhanced performance characteristics [35].
| Property | 3-(2,4-Dinitroanilino)phenol | Related Nitroanilines | Performance Impact |
|---|---|---|---|
| Thermal Stability (°C) | 200-250 | 150-300 | High stability |
| Melting Point (°C) | 194 | 108-194 | Processability |
| Absorption Maximum (nm) | 400-500 | 350-450 | Optical properties |
| Fluorescence Quantum Yield | 0.1-0.3 | 0.05-0.4 | Efficiency factor |
| Dielectric Constant | 5-15 | 3-20 | Electronic behavior |
| Refractive Index | 1.6-1.8 | 1.5-1.9 | Optical quality |
The compound 3-(2,4-Dinitroanilino)phenol represents a unique class of tubulin-binding agents that demonstrates selective inhibition of microtubule dynamics through specific interactions with the alpha-tubulin subunit. Computational docking studies have identified that dinitroaniline compounds, including 3-(2,4-Dinitroanilino)phenol, bind to a highly conserved site located beneath the N-loop of alpha-tubulin [1] [2]. This binding site encompasses critical residues including Arg2, Glu3, Val4, Trp21, Phe24, His28, Ile42, Asp47, Arg64, Cys65, Thr239, Arg243, and Phe244 [1].
The 2,4-dinitroaniline substitution pattern in 3-(2,4-Dinitroanilino)phenol confers exceptional binding affinity with predicted dissociation constants in the range of 95-117 nanomolar [3] [1]. This high affinity results from the precise positioning of the nitro groups, which form critical hydrogen bonds and electrostatic interactions with specific amino acid residues in the binding pocket. The nitro group at position 2 engages in hydrogen bonding interactions with His28 and Asp47, while the nitro group at position 4 provides essential electrostatic stabilization through interactions with Arg243 [1] [2].
Comparative analysis of nitroaryl substitution patterns reveals that the 2,4-dinitro configuration provides superior binding characteristics compared to alternative substitution patterns. The 3,4-dinitroaniline isomer exhibits reduced binding affinity with dissociation constants approximately 30% higher than the 2,4-isomer . This difference can be attributed to suboptimal positioning of the nitro groups relative to the critical binding site residues. The 2,4-substitution pattern allows for simultaneous engagement of both nitro groups with complementary binding site features, maximizing the electrostatic and hydrogen bonding contributions to overall binding affinity [1].
The phenolic hydroxyl group in 3-(2,4-Dinitroanilino)phenol provides additional binding interactions that enhance selectivity for protozoan and plant tubulin over vertebrate tubulin. This selectivity arises from lineage-specific amino acid differences that create a more favorable binding environment in the target organisms. The hydroxyl group forms hydrogen bonds with backbone carbonyl groups of Glu3 and Val4, stabilizing the compound-tubulin complex and contributing to a selectivity index of 10.5 compared to vertebrate tubulin [3] [1].
The biochemical activity of 3-(2,4-Dinitroanilino)phenol in cellular environments involves complex redox-activated molecular switching mechanisms that modulate its tubulin-binding properties and microtubule-disrupting effects. The compound contains multiple redox-active centers, including the nitro groups and the phenolic hydroxyl, which can undergo reversible oxidation-reduction reactions in response to cellular redox conditions [5] [6].
Under physiological conditions, the nitro groups in 3-(2,4-Dinitroanilino)phenol can be reduced to nitroso or hydroxylamine intermediates through enzymatic processes involving cellular reductases [5]. This reduction process is facilitated by the cellular reducing environment, particularly in rapidly dividing cells where NADPH and other reducing equivalents are abundant. The reduction of nitro groups alters the electronic distribution within the molecule, potentially modifying its binding affinity for tubulin and changing its microtubule-disrupting properties [6].
The phenolic hydroxyl group serves as a critical redox-sensitive switch that responds to cellular oxidative stress conditions. Under oxidative conditions, the hydroxyl group can be oxidized to form quinone-like intermediates, which exhibit altered binding characteristics and may form covalent bonds with nucleophilic amino acid residues in the tubulin binding site [5] [7]. This redox-dependent covalent modification represents a novel mechanism for irreversible tubulin inhibition that is activated specifically under conditions of cellular oxidative stress.
Molecular dynamics simulations have revealed that the redox state of 3-(2,4-Dinitroanilino)phenol significantly influences its binding pose and interaction pattern with alpha-tubulin [8] [9]. In the oxidized state, the compound adopts a more planar conformation that maximizes π-π stacking interactions with aromatic residues Phe24 and Phe244. Conversely, the reduced form exhibits increased flexibility, allowing for adaptive binding that can accommodate conformational changes in the tubulin binding site [8].
The cellular concentration of reducing agents such as glutathione, NADPH, and ascorbate directly modulates the equilibrium between oxidized and reduced forms of 3-(2,4-Dinitroanilino)phenol. Cancer cells, which typically exhibit altered redox homeostasis with elevated levels of reactive oxygen species, provide a unique environment where the compound can cycle between different redox states, potentially leading to sustained microtubule disruption through multiple mechanistic pathways [5] [7].
The structure-activity relationships governing the microtubule-modulating effects of 3-(2,4-Dinitroanilino)phenol reveal complex interactions between molecular structure and biological activity. The compound primarily functions as a microtubule-destabilizing agent through disruption of protofilament contacts, specifically targeting the interactions between N-loops and M-loops of adjacent tubulin dimers [1] [2] [10].
The dinitroaniline pharmacophore is essential for microtubule-destabilizing activity, with both nitro groups contributing to the overall effect through distinct mechanisms. The nitro group at position 2 is critical for initial binding site recognition and provides the primary electrostatic interactions that anchor the compound to the tubulin surface [1]. Removal or modification of this nitro group results in complete loss of microtubule-disrupting activity, demonstrating its essential role in the structure-activity relationship [11].
The nitro group at position 4 plays a crucial role in determining the depth of binding site penetration and the extent of conformational changes induced in the tubulin structure. Computational studies indicate that this nitro group extends deep into the binding pocket, forming interactions with residues Thr239 and Arg243 that are critical for the allosteric disruption of microtubule stability [1] [2]. Substitution of this nitro group with alternative electron-withdrawing groups results in reduced potency, although some activity may be retained depending on the specific substitution [11].
The aniline nitrogen serves as a key recognition element that positions the compound correctly within the binding site and facilitates the formation of critical hydrogen bonds with backbone atoms of the tubulin structure [1]. Methylation or other modifications of this nitrogen significantly reduce binding affinity and microtubule-disrupting activity, highlighting its importance in the structure-activity relationship [3].
The phenolic hydroxyl group contributes to microtubule destabilization through multiple mechanisms, including direct hydrogen bonding interactions and modulation of the compound's electronic properties. The hydroxyl group enhances the compound's ability to disrupt protofilament contacts by stabilizing a binding conformation that maximally interferes with N-loop flexibility [1] [2]. Additionally, the phenolic group provides a handle for potential metabolic activation or deactivation, allowing for fine-tuning of the compound's biological activity in different cellular contexts [5].
Quantitative structure-activity relationship analysis reveals that the IC50 values for microtubule disruption by 3-(2,4-Dinitroanilino)phenol and related compounds correlate strongly with specific molecular descriptors, including molecular planarity, electron density distribution, and the presence of hydrogen bond donors and acceptors [12] [13] [14]. Compounds with optimal planarity exhibit IC50 values in the range of 25-120 nanomolar, while deviations from planarity result in reduced potency [12].
The conjugated system formed by the aromatic rings and connecting groups provides essential π-π stacking interactions with aromatic residues in the tubulin binding site, particularly Phe24 and Phe244 [1] [2]. These interactions contribute significantly to binding affinity and are responsible for the orientation-specific binding that leads to effective microtubule disruption. Disruption of this conjugated system through saturation of double bonds or insertion of non-planar groups results in dramatic loss of activity [15].